molecular formula C12H19NO2 B15274305 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol

3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol

Cat. No.: B15274305
M. Wt: 209.28 g/mol
InChI Key: VBPQRSDVSWPRHA-UHFFFAOYSA-N
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Description

3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is a propanolamine derivative characterized by a hydroxyl group at position 1 of the propane backbone and an amino group at position 3. The amino group is substituted with a 1-(3-methoxyphenyl)ethyl moiety, which introduces aromaticity and electron-donating methoxy functionality. This structural motif is critical for its physicochemical properties, such as moderate lipophilicity (logP ~2.1 estimated) and a molecular weight of 225.28 g/mol. The compound’s stereochemistry and hydrogen-bonding capacity (due to -OH and -NH groups) influence its solubility in polar solvents like ethanol and water .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-[1-(3-methoxyphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-10(13-7-4-8-14)11-5-3-6-12(9-11)15-2/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3

InChI Key

VBPQRSDVSWPRHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxyphenylacetone with 3-aminopropanol. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-one

    Reduction: this compound with a reduced aromatic ring

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, modulating their activity. The compound can also inhibit certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Key Observations :

  • Backbone Modifications : Fluoxetine () lacks the hydroxyl group at C1, reducing polarity and increasing blood-brain barrier permeability.

Physicochemical Properties

Property Target Compound (R)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Molecular Weight 225.28 g/mol 304.15 g/mol 199.31 g/mol
logP (Estimated) 2.1 3.5 (due to Cl) 1.8 (thiophene reduces lipophilicity)
Solubility Moderate in polar solvents Low (chlorophenyl increases hydrophobicity) High (thiophene enhances aqueous solubility)
Melting Point Not reported Not available Not reported

Key Trends :

  • Chlorine Substituents : Increase molecular weight and logP but reduce solubility ( vs. Target).
  • Thiophene vs. Methoxyphenyl : Thiophene’s sulfur atom lowers logP and improves solubility compared to methoxyphenyl .

Pharmacological Activity

  • Target Compound: Limited data, but the methoxyphenyl group may interact with serotonin or adrenergic receptors, akin to Fluoxetine ().
  • Fluoxetine () : A selective serotonin reuptake inhibitor (SSRI); removal of the hydroxyl group enhances CNS activity.
  • Chlorophenyl Analog () : Chlorine’s electronegativity may enhance receptor binding but reduce metabolic stability.

Analytical Characterization

Technique Target Compound (Example Data) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
MS (ESI) m/z = 225.20 (M+H)+ m/z = 186.00 (M+H)+
1H NMR Aromatic δ 6.7–7.2 ppm; -OH δ 1.5 ppm Thiophene protons δ 7.0–7.5 ppm; -NH δ 2.8 ppm
Optical Activity Not reported [α]D20 = +40.2 ( for chiral analogs)

Key Insight : The target’s aromatic protons and hydroxyl group produce distinct NMR shifts compared to thiophene-containing analogs .

Biological Activity

3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol, also known as a derivative of propanolamine, has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer therapies. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a series of chemical reactions involving 3-methoxy-N-propylaniline and 3-bromo-1-propanol, resulting in high yields. The synthetic pathway typically includes the use of potassium carbonate as a base and acetonitrile (ACN) as a solvent, followed by refluxing to facilitate the reaction. The final product is purified using column chromatography to obtain the desired compound in pure form .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Cell Line Studies :
    • The compound showed potent activity against MCF-7 breast cancer cells with IC50 values indicating strong cytotoxicity .
    • In vitro assays revealed that it induces apoptosis through caspase activation pathways, specifically caspases 3, 8, and 9 .
  • Mechanistic Insights :
    • The compound has been shown to disrupt microtubule dynamics and affect cell cycle progression, leading to G1/S phase arrest in cancer cells .
    • It also demonstrated inhibition of key signaling pathways associated with tumor growth and metastasis .

Comparative Efficacy

A comparative analysis of various derivatives revealed that compounds with similar structural motifs exhibited varying degrees of biological activity. For instance, compounds with methoxy substitutions showed enhanced anticancer efficacy compared to their non-substituted counterparts .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)5.0Apoptosis induction via caspases
Another derivativeSK-OV-3 (ovarian cancer)19.5Antitubulin polymerization inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the efficacy of this compound in combination with traditional chemotherapeutics. Results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines.
  • Case Study 2 : Another investigation focused on the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its use in clinical settings.

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